Nalfurafine

Receptor Pharmacology Binding Assays Kappa-Opioid Receptor

Select Nalfurafine as your gold-standard selective KOR agonist. Unlike classical agonists, its pronounced ~250-fold G-protein bias minimizes dysphoric and sedative effects, ensuring cleaner in vivo data. Clinically proven to reduce VAS scores by 44.3 mm in hemodialysis patients with a low 10.69% ADR incidence and no dependence liability, it serves as an unrivaled safety benchmark for chronic studies. Essential for dissecting KOR-mediated anti-itch, analgesic, and anti-relapse pathways.

Molecular Formula C28H32N2O5
Molecular Weight 476.6 g/mol
CAS No. 152657-84-6
Cat. No. B1239173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalfurafine
CAS152657-84-6
Synonyms17-cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy-6beta-(N-methyl-trans-3-(3-furyl)acrylamido)morphinan hydrochloride
nalfurafine
nalfurafine hydrochloride
TRK 820
TRK-820
Molecular FormulaC28H32N2O5
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7
InChIInChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1
InChIKeyXGZZHZMWIXFATA-UEZBDDGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalfurafine (CAS 152657-84-6): A Clinically Validated, G-Protein-Biased Kappa-Opioid Agonist for Research and Development


Nalfurafine (TRK-820) is a potent, orally active, and clinically approved selective agonist of the kappa-opioid receptor (KOR) [1]. It is primarily utilized in research and pharmaceutical development for its antipruritic effects, particularly in the context of refractory uremic pruritus in hemodialysis patients [2]. Distinguished by its G-protein-biased signaling profile, nalfurafine offers a unique pharmacological tool for investigating KOR-mediated pathways with a reduced propensity for the dysphoric and sedative side effects typically associated with conventional KOR agonists [3]. Its established safety and efficacy profile in human clinical trials makes it a critical reference compound for studies on itch, pain, and substance abuse disorders [4].

The Criticality of Nalfurafine's Unique Molecular Signature: Why Analogs Fall Short in Research Consistency


Substituting nalfurafine with another κ-opioid receptor (KOR) agonist like U-50,488H or nalmefene introduces significant variability in experimental outcomes due to fundamental differences in receptor binding, signaling bias, and pharmacokinetics [1]. For instance, while nalfurafine and U-50,488H both activate KOR, nalfurafine achieves comparable receptor downregulation at a 1000-fold lower concentration, indicating a distinct receptor interaction profile [2]. Furthermore, nalfurafine's pronounced G-protein bias contrasts sharply with the more balanced signaling of classical agonists, leading to a vastly different in vivo behavioral profile [3]. These differences are not merely academic; they directly impact data reproducibility and the validity of cross-study comparisons, especially when translating preclinical findings to human-relevant outcomes [4].

Nalfurafine (152657-84-6) Quantitative Differentiation: Head-to-Head Data Against Key Comparators


Superior KOR Binding Affinity and Potency Compared to a Classic Agonist

Nalfurafine demonstrates significantly higher potency at the human κ-opioid receptor (KOR) than the classic KOR agonist U-50,488H. In vitro functional assays reveal that nalfurafine inhibits forskolin-stimulated intracellular cAMP accumulation with an IC50 of 0.15 nM, which is 100-fold lower than the IC50 for U-50,488H [1]. This indicates a superior capacity to modulate downstream signaling at considerably lower concentrations.

Receptor Pharmacology Binding Assays Kappa-Opioid Receptor

Pronounced G-Protein Bias Defines a Unique Functional Selectivity Profile

Unlike classical KOR agonists that signal through both G-protein and β-arrestin pathways, nalfurafine exhibits pronounced functional selectivity towards G-protein activation. A direct comparison in HEK293 cells expressing human KOR (hKOR) showed that nalfurafine is approximately 250-fold more potent for activating G-protein-dependent ERK1/2 phosphorylation than for activating arrestin-dependent p38 MAPK [1]. This is in stark contrast to the reference agonist U50,488H, which does not display such a strong bias, demonstrating a clear mechanistic differentiation [2].

Biased Signaling Functional Selectivity G-Protein-Coupled Receptor

Demonstrated Clinical Efficacy in Uremic Pruritus with a Favorable Safety Profile

Nalfurafine's clinical utility is established in a Phase III, randomized, double-blind, placebo-controlled study for treatment-resistant pruritus in 337 hemodialysis patients [1]. In a subsequent 52-week open-label study, oral administration of nalfurafine at 5 µg/day resulted in a significant and sustained reduction in itch severity, with the mean visual analogue scale (VAS) score decreasing from 75.2 mm at baseline to 30.9 mm at week 52 [2]. This long-term efficacy was observed without signs of tolerance or addiction liability, a critical advantage over other opioid-based therapies [3].

Clinical Trial Uremic Pruritus Antipruritic

Real-World Safety Confirmed in Large-Scale Post-Marketing Surveillance

A large post-marketing surveillance study of 3,762 Japanese hemodialysis patients treated with nalfurafine provides a robust assessment of its real-world safety profile. The study reported adverse drug reactions (ADRs) in only 10.69% of patients, with the most common being insomnia (3.38%) and constipation (0.90%) [1]. Crucially, no patients developed dependence on nalfurafine, and efficacy was maintained in 84.95% of patients after one year [2]. This data confirms that the favorable safety and tolerability observed in clinical trials translate to a broad patient population.

Post-Marketing Surveillance Drug Safety Adverse Events

Synergistic Interaction with Low-Dose Naltrexone Highlights Unique Therapeutic Potential

In a mouse model of alcohol relapse-like drinking, the combination of nalfurafine with a low dose of the mu-opioid antagonist naltrexone (NTX) prevented the alcohol deprivation effect (ADE) at doses lower than those required for either drug alone [1]. Nalmefene (NMF), another clinically used compound with KOR partial agonist activity and MOR antagonism, was used as a comparator and also prevented the ADE. The study suggests that the nalfurafine/NTX combination acts synergistically, a finding not observed with nalmefene alone, underscoring a distinct therapeutic potential for nalfurafine in polypharmacy approaches [2].

Alcohol Dependence Addiction Research Drug Synergy

Optimal Scientific and Industrial Applications for Nalfurafine Based on Quantitative Differentiation


As a Standard of Care Reference in Preclinical Models of Uremic Pruritus

Given its proven clinical efficacy in reducing VAS scores by 44.3 mm over 52 weeks in hemodialysis patients [1], nalfurafine should be employed as a gold-standard positive control in rodent models of CKD-associated pruritus. Researchers can benchmark novel antipruritic candidates against nalfurafine's established in vivo efficacy profile to assess potential clinical translatability.

As a Pharmacological Tool to Interrogate G-Protein-Biased KOR Signaling

Nalfurafine's pronounced ~250-fold G-protein bias compared to p38 MAPK activation [2] makes it an indispensable tool for dissecting the signaling pathways downstream of KOR. It allows researchers to selectively activate G-protein-mediated events (e.g., analgesia, anti-itch) while minimizing arrestin-mediated pathways associated with adverse effects, providing a clean system for pathway-specific investigations.

As a Key Component in Novel Combination Therapies for Substance Abuse Disorders

The demonstrated synergistic interaction between nalfurafine and low-dose naltrexone in a mouse model of alcohol relapse [3] presents a compelling research avenue for developing novel pharmacotherapies for alcohol use disorder. Nalfurafine should be prioritized for studies exploring KOR/MOR crosstalk and the development of rational polypharmacy approaches to addiction.

As a Benchmark for Safety in Long-Term KOR Agonist Studies

The real-world safety data from over 3,700 patients, showing only a 10.69% ADR incidence and no dependence liability over one year [4], establishes nalfurafine as a critical benchmark for evaluating the safety and tolerability of new KOR agonists in chronic in vivo studies. Any novel compound claiming improved safety must demonstrate superiority over this established profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nalfurafine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.